molecular formula C8H9BrN2O B028633 3-Bromo-2-methylbenzhydrazide CAS No. 108485-07-0

3-Bromo-2-methylbenzhydrazide

Cat. No.: B028633
CAS No.: 108485-07-0
M. Wt: 229.07 g/mol
InChI Key: HAAKSCUEVFJSTN-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzhydrazide (CAS 108485-07-0) is a high-purity benzohydrazide derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile key synthetic intermediate for the design and development of novel bioactive molecules. Research Applications and Value: • Antimicrobial and Anticancer Agent Development: This compound is a critical precursor in the synthesis of novel Schiff base hydrazone derivatives. Structural analogs have demonstrated promising in vitro antimicrobial and anticancer activities in scientific studies, making it a valuable scaffold for investigating new therapeutic agents . • Heterocyclic Chemistry: It is a fundamental building block for constructing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged structures in pharmaceutical research . • Ligand Synthesis: The reactive hydrazide group allows it to condense with carbonyl compounds, facilitating its use in preparing specialized ligands for metal coordination chemistry . Product Specifications: • CAS Number: 108485-07-0 • Molecular Formula: C 8 H 9 BrN 2 O • Molecular Weight: 229.07 g/mol • Purity: ≥98% Handling and Storage: Store in a cool, dark place under an inert atmosphere at room temperature . Disclaimer: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKSCUEVFJSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391565
Record name 3-BROMO-2-METHYLBENZHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108485-07-0
Record name 3-BROMO-2-METHYLBENZHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 Bromo 2 Methylbenzhydrazide

Reactivity of the Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) is the most reactive part of the molecule under many conditions. It is composed of an acyl group attached to a hydrazine-like nitrogen structure, which imparts a unique set of chemical properties. The lone pairs of electrons on the two adjacent nitrogen atoms make the terminal amino group strongly nucleophilic, while the carbonyl group is susceptible to nucleophilic attack.

The carbonyl carbon of the hydrazide group is electrophilic and can undergo nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the -NHNH₂ group or a substituted variant can occur, although this is less common than reactions involving the terminal -NH₂ group. More frequently, the hydrazide itself acts as a nucleophile. For instance, N'-substituted derivatives can be prepared through reactions with acylating agents. The general mechanism involves the attack of the terminal nitrogen of the hydrazide on an electrophilic carbonyl compound, such as an acid chloride or anhydride, resulting in the formation of a new N-acyl derivative.

One of the most characteristic reactions of 3-bromo-2-methylbenzhydrazide is its condensation with aldehydes and ketones to form N-acylhydrazones. ictp.it This reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and proceeds via a tetrahedral intermediate, which then dehydrates to form the stable hydrazone product with a characteristic C=N-NH-C=O linkage. ictp.itdergipark.org.tr

The general method involves refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, often ethanol. ictp.it This reaction is a cornerstone in the synthesis of a large family of compounds, as the resulting hydrazones are valuable intermediates for further chemical transformations. nih.gov For example, a new hydrazone was synthesized from 3-bromo-2-hydroxybenzaldehyde (B158676) and 2-pyridinecarboxylic acid hydrazide, demonstrating a similar condensation process. researchgate.net

Table 1: Examples of Hydrazone Formation from Hydrazides and Carbonyl Compounds

Hydrazide Reactant Carbonyl Reactant Product Type Reference
Benzocaine Hydrazide Substituted Aldehydes N-Acylhydrazones dergipark.org.tr
Cyanoacetyl hydrazine (B178648) 3-Acetylpyridine Hydrazide-hydrazone nih.gov
Hydrazine Derivatives Aldehydes or Ketones Hydrazones ictp.it

Hydrazones are a specific class of compounds known as Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (imine). nih.govbendola.com The formation of a hydrazone from a hydrazide and a carbonyl compound is, therefore, a direct method for synthesizing a particular type of Schiff base. ijirset.com These hydrazone-Schiff bases are not merely synthetic curiosities; they are often stable, crystalline solids whose structure can be confirmed using various spectroscopic methods like FT-IR, NMR, and mass spectrometry. The imine C=N bond is a key feature, and its formation is a versatile strategy for linking different molecular fragments. nih.govrsc.orgresearchgate.net Further reactions can sometimes occur at the other nitrogen or on the aromatic rings, leading to more complex structures like hydrazone-Schiff base metal complexes. bendola.com

The hydrazide and its derived hydrazone functionalities are excellent precursors for the synthesis of various five-membered heterocyclic rings. These intramolecular or intermolecular cyclization reactions are powerful tools in medicinal and materials chemistry.

Triazoles: this compound can serve as a building block for 1,2,4-triazole (B32235) and 1,2,3-triazole rings. For instance, N-acylhydrazones can undergo oxidative cyclization to form 1,3,4-oxadiazoles, which can then be converted to 1,2,4-triazoles by reaction with amines. Alternatively, direct methods involving the reaction of hydrazides or their derivatives under various catalytic conditions can yield triazole structures. bohrium.comscispace.com One common route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". organic-chemistry.orgnih.gov While this does not directly use the hydrazide, the functionalities present in this compound can be modified to introduce either an azide (B81097) or an alkyne group, enabling its participation in such cyclizations. Other methods include the cycloaddition of hydrazones with nitriles to yield 2H-1,2,3-triazoles. organic-chemistry.org

Isoxazoles: The synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. edu.krdorganic-chemistry.org While not a direct reaction of the hydrazide itself, this compound can be converted into a precursor suitable for isoxazole (B147169) synthesis. For example, the corresponding benzaldehyde, derived from the parent benzoic acid, can be converted to an aldoxime. This aldoxime can then be oxidized in situ to a nitrile oxide, which subsequently reacts with an alkyne to form the 3,5-disubstituted isoxazole ring. nih.gov Another established method is the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine, which can also lead to isoxazole formation. nih.govderpharmachemica.com

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the benzene (B151609) ring of this compound provides a reactive handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkynyl substituents at the 3-position of the benzene ring.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The bromine atom in this compound can be readily coupled with a variety of aryl or heteroaryl boronic acids to generate 3-aryl-2-methylbenzhydrazide derivatives. nih.govresearchgate.net This reaction is highly versatile, tolerant of many functional groups (including the hydrazide moiety, provided the base is chosen carefully), and is a powerful method for constructing bi-aryl structures. wikipedia.orgrsc.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgdiva-portal.org The this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 3-position. nih.govresearchgate.net This reaction typically results in the formation of the trans-alkene product.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the direct alkynylation of the 3-position of the benzene ring in this compound. The reaction is generally high-yielding and tolerant of diverse functional groups, making it a key method for synthesizing arylalkynes. libretexts.orgbeilstein-journals.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Catalyst System Resulting Bond
Suzuki Coupling Organoboron (e.g., Ar-B(OH)₂) Pd catalyst + Base C(sp²)-C(sp²)
Heck Reaction Alkene (e.g., R-CH=CH₂) Pd catalyst + Base C(sp²)-C(sp²)

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound, substituted with a bromine atom, an ortho-methyl group, and a benzhydrazide moiety, presents a complex substrate for nucleophilic aromatic substitution (SNAr) reactions. The success of such reactions is contingent on the nature of the nucleophile, the reaction conditions, and the electronic and steric effects of the substituents.

The bromine atom, being a halogen, is a potential leaving group. However, for a nucleophilic aromatic substitution to proceed, the aromatic ring generally requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the hydrazide group (-CONHNH₂) and the methyl group (-CH₃) are not strongly electron-withdrawing. The hydrazide group has a more complex electronic influence, capable of both resonance donation and inductive withdrawal, while the methyl group is weakly electron-donating.

Therefore, direct nucleophilic displacement of the bromine atom under standard SNAr conditions is expected to be challenging. Forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., amide ions), might lead to substitution, potentially through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub The formation of a benzyne intermediate could lead to a mixture of products where the incoming nucleophile attaches at the position of the original bromine atom or at the adjacent carbon.

The presence of the ortho-methyl group introduces significant steric hindrance around the bromine atom, which would further impede a direct addition-elimination SNAr mechanism. This steric crowding makes the approach of a nucleophile to the carbon atom bearing the bromine more difficult.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

Reactant/Condition Predicted Outcome Rationale
Strong Nucleophiles (e.g., NaNH₂) Possible substitution via benzyne intermediate Harsh conditions can overcome low reactivity; benzyne mechanism circumvents direct SNAr. pressbooks.pub

It is important to note that the hydrazide moiety itself can act as a nucleophile in other reactions, but in the context of SNAr on the same molecule, its electronic activating effect on the ring for substitution of the bromine is weak.

Transformations of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring of this compound is susceptible to various chemical transformations, primarily involving oxidation or free-radical substitution.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH). The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically convert the methyl group to a carboxylic acid. This would yield 3-bromo-2-carboxybenzhydrazide. Milder or more controlled oxidation methods would be required to obtain the corresponding aldehyde or alcohol.

Free-Radical Halogenation: The methyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 3-bromo-2-(bromomethyl)benzhydrazide. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitutions.

Table 2: Potential Transformations of the Methyl Group

Reagent(s) Transformation Product
KMnO₄, heat Oxidation 3-Bromo-2-carboxybenzhydrazide
N-Bromosuccinimide (NBS), radical initiator Free-radical bromination 3-Bromo-2-(bromomethyl)benzhydrazide

These transformations provide pathways to a range of derivatives, expanding the synthetic utility of this compound.

Exploration of Keto-Enol Tautomerism and Intramolecular Proton Rearrangement in Benzhydrazides

Benzhydrazides, including this compound, can exist in equilibrium between two tautomeric forms: the keto form and the enol form. asianpubs.orgresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.

The keto form is the amide-like structure, characterized by a carbon-oxygen double bond (C=O) and a nitrogen-hydrogen single bond (N-H). The enol form , which is an imidic acid, features a carbon-oxygen single bond (C-OH) and a carbon-nitrogen double bond (C=N).

Scheme 1: Keto-Enol Tautomerism in this compound

Generated code

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. asianpubs.org In many cases, the keto form is thermodynamically more stable. However, the enol form can be a crucial reactive intermediate. For instance, theoretical and experimental studies on the acetylation of benzhydrazides suggest that the more nucleophilic enol tautomer is the active species in the reaction. researchgate.net

Intramolecular proton rearrangement is a key step in the interconversion of the keto and enol forms. researchgate.net This process can be facilitated by the formation of intramolecular hydrogen bonds. The reactivity of the hydrazide moiety can be significantly affected by which tautomeric form predominates or is more readily accessible under specific reaction conditions.

Stereochemical Considerations in Reactions of Benzhydrazides

The reactions of benzhydrazides can present interesting stereochemical aspects. While this compound itself is not chiral, its derivatives or the products of its reactions can exhibit stereoisomerism.

One important consideration is the potential for atropisomerism in derivatives. Due to the presence of the ortho-methyl group, rotation around the aryl-carbonyl bond may be restricted. If the molecule is further derivatized in a way that introduces another bulky group or a chiral center, stable atropisomers (conformational isomers that are stable enough to be isolated) could potentially be formed.

Furthermore, when this compound reacts with aldehydes or unsymmetrical ketones, it forms N-acylhydrazones. These products contain a C=N double bond, which can give rise to E/Z (geometric) isomerism . The relative stability of the E and Z isomers will depend on the steric and electronic interactions between the substituents on the C=N bond.

NMR studies on N-acylhydrazone derivatives have shown that they can exist as a mixture of conformers in solution, such as synperiplanar and antiperiplanar forms, arising from restricted rotation around the N-N and N-C bonds. tandfonline.com

Table 3: Stereochemical Possibilities in Reactions of this compound

Reaction Type Stereochemical Outcome Explanation
Reaction with aldehydes/ketones E/Z isomerism in N-acylhydrazone product Restricted rotation around the newly formed C=N double bond.
Derivatization leading to bulky ortho-substituents Potential for atropisomerism Restricted rotation around the aryl-carbonyl single bond due to steric hindrance. researchgate.netcymitquimica.commolaid.com

These stereochemical factors are crucial for understanding the three-dimensional structure of the products and can have significant implications for their biological activity and physical properties.

Coordination Chemistry of Benzhydrazide Derivatives

Ligand Properties of Benzhydrazide Scaffolds

Benzhydrazide and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms, specifically the carbonyl oxygen and the nitrogen atoms of the hydrazide moiety (-CONHNH₂). rsc.orgpreprints.org These sites can readily coordinate to metal ions, leading to the formation of stable complexes. researchgate.netpensoft.net The structural flexibility and chelating ability of the benzhydrazide scaffold allow for the synthesis of a wide array of metal complexes with diverse geometries and properties. rsc.orgikm.org.my

Benzhydrazide ligands can exhibit various coordination modes, which are often influenced by reaction conditions, the nature of the metal ion, and the presence of substituents on the ligand framework. ikm.org.my The most common binding mode is as a bidentate chelating ligand. mdpi.comresearchgate.net In this mode, the ligand coordinates to the metal center through the carbonyl oxygen and the terminal amino nitrogen atom, forming a stable five-membered ring. bohrium.com

The ligand can exist in two tautomeric forms, keto and enol, which affects its coordination.

Keto Form: In its neutral state, the ligand typically coordinates in the keto form, where the metal binds to the carbonyl oxygen and the NH₂ nitrogen. doi.org

Enol Form: Upon deprotonation of the amide proton (-CONH-), the ligand can coordinate in its enolic form (imidolate), binding through the enolic oxygen and the azomethine nitrogen. bohrium.com This mode is common in complexes synthesized under basic conditions.

Beyond simple chelation, benzhydrazides can also act as bridging ligands to form polynuclear complexes or one-dimensional coordination polymers. researchgate.net Coordination assemblies have been reported where benzhydrazide or its in-situ formed derivatives bridge metal centers in µ₂- and µ₃-coordination modes. researchgate.netrsc.org

Table 1: Common Binding Modes of Benzhydrazide Ligands

Binding ModeDescriptionCoordinating AtomsResulting Structure
MonodentateThe ligand binds to the metal center through a single donor atom.Carbonyl OxygenSimple Complex
Bidentate Chelate (Keto)The neutral ligand coordinates via two donor atoms to the same metal ion.Carbonyl Oxygen, Amino NitrogenMononuclear Complex (5-membered ring)
Bidentate Chelate (Enol)The deprotonated ligand coordinates via two donor atoms to the same metal ion.Enolic Oxygen, Azomethine NitrogenMononuclear Complex (5-membered ring)
Bidentate BridgingThe ligand links two different metal centers.Varies (e.g., O and N atoms)Dinuclear or Polynuclear Complex
Tridentate ChelateThe ligand binds through three donor atoms, often involving a substituent group.Carbonyl/Enolic Oxygen, Azomethine Nitrogen, Substituent Donor AtomMononuclear Complex

The electronic and steric properties of substituents on the phenyl ring of the benzhydrazide scaffold can significantly influence the coordination behavior and the properties of the resulting metal complexes. ikm.org.myacs.org These substituents can alter the electron density at the donor atoms, affecting the stability of the metal-ligand bond. umw.edu.pl

Electronic Effects:

Electron-Withdrawing Groups (EWGs): A substituent like bromine is an electron-withdrawing group due to its high electronegativity. The presence of a bromine atom on the aromatic ring would decrease the electron density on the carbonyl oxygen and hydrazide nitrogen atoms. This can weaken the donor capacity of the ligand, potentially affecting the stability of the metal complex. However, the presence of bromine has also been noted as a feature in compounds with significant biological activity. frontiersin.org

Electron-Donating Groups (EDGs): A methyl group is an electron-donating group. Its presence would increase the electron density on the coordinating atoms, thereby enhancing the Lewis basicity of the ligand. This generally leads to the formation of more stable metal complexes.

Steric Effects:

The position of substituents can introduce steric hindrance around the coordination site. In 3-Bromo-2-methylbenzhydrazide, the methyl group at the ortho position to the hydrazide moiety could sterically influence the approach of the metal ion and the final geometry of the complex. This steric crowding might favor the coordination of smaller metal ions or lead to distorted coordination geometries.

The interplay of these electronic and steric factors ultimately dictates the coordination geometry, stability, and reactivity of the metal complexes formed. umw.edu.pl

Synthesis and Characterization of Metal Complexes of this compound (Hypothetical)

While specific complexes of this compound are not extensively reported, their synthesis and characterization can be predicted based on the well-established chemistry of similar benzhydrazide derivatives. rsc.orgpreprints.org

Hydrothermal synthesis is a powerful method for preparing crystalline coordination polymers, particularly with lanthanide ions, which favor oxygen-donor ligands and have flexible, high coordination numbers. rsc.orgpensoft.net A hypothetical hydrothermal synthesis of a lanthanide complex with this compound could be performed as follows.

The reaction would involve combining a lanthanide(III) nitrate (B79036) salt, such as Eu(NO₃)₃·6H₂O or Gd(NO₃)₃·6H₂O, with this compound in a solvent, typically water or a water/alcohol mixture. rsc.orgpreprints.org The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for an extended period. rsc.org The synthetic parameters, such as temperature, reaction time, and pH, are crucial and can influence the final product, sometimes leading to the in situ hydrolysis of the hydrazide to a carboxylate, which then participates in coordination. researchgate.netrsc.org

Table 2: Hypothetical Hydrothermal Synthesis of a Lanthanide Complex

StepProcedure
1. Reagents Lanthanide(III) nitrate hexahydrate (e.g., Gd(NO₃)₃·6H₂O) and this compound.
2. Solvent Distilled water or a water/isopropanol mixture. rsc.org
3. Preparation The reagents are mixed in a Teflon-lined reactor and stirred. rsc.org
4. Sealing The reactor is sealed in a stainless steel autoclave.
5. Heating The autoclave is heated in an oven to 110-145 °C for 24-48 hours. rsc.orgresearchgate.net
6. Cooling The mixture is slowly cooled to room temperature.
7. Isolation Crystalline products are collected by filtration, washed with water and ethanol, and dried.

To confirm the formation of a hypothetical metal complex of this compound and to elucidate its structure, a combination of spectroscopic and analytical techniques would be employed. bohrium.comnih.govbohrium.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Upon complexation, the stretching frequency of the carbonyl group (ν(C=O)) is expected to shift to a lower wavenumber, indicating its coordination to the metal ion. nih.gov Similarly, changes in the N-H stretching bands would be observed. The appearance of new, lower-frequency bands can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the binding of the ligand. The resonance signals of the protons and carbons near the coordination sites (e.g., NH and C=O) would show significant shifts upon complexation. ikm.org.my

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. Ligand-based π-π* and n-π* transitions will be observed, and for transition metal complexes, d-d electronic transitions can indicate the geometry of the complex. nih.govbendola.com

Mass Spectrometry: This helps in confirming the molecular weight and stoichiometry of the synthesized complex. bohrium.com

Table 3: Spectroscopic and Structural Analysis Techniques

TechniqueInformation ObtainedExpected Observation for Complexation
FT-IR Identification of functional groups involved in bonding.Shift of ν(C=O) and ν(N-H) bands; appearance of new ν(M-O) and ν(M-N) bands. mdpi.comnih.gov
NMR Information on the ligand's chemical environment.Chemical shifts of protons and carbons near the coordination sites. ikm.org.my
UV-Vis Electronic transitions and coordination geometry.Shifts in ligand absorption bands; appearance of d-d or f-f transition bands. nih.govbendola.com
X-ray Diffraction Complete 3D structure, bond lengths, and angles.Precise determination of the metal-ligand coordination and crystal packing. bohrium.com
Mass Spectrometry Molecular weight and formula.A peak corresponding to the molecular ion of the complex. bohrium.com

The magnetic properties of the hypothetical complexes would depend entirely on the choice of the metal ion.

Lanthanide Complexes: If a lanthanide ion such as Gadolinium(III) (with seven f-electrons) or Dysprosium(III) is used, the resulting complex would be paramagnetic. Magnetic susceptibility measurements over a range of temperatures would be performed to study the magnetic behavior. For polynuclear complexes, these studies can reveal the nature of the magnetic interactions (ferromagnetic or antiferromagnetic) between adjacent metal ions. rsc.orgnih.gov For example, many reported Gadolinium(III) and Dysprosium(III) complexes with benzhydrazide derivatives exhibit weak antiferromagnetic coupling. researchgate.netnih.gov

Transition Metal Complexes: If a d-block transition metal like Copper(II) (d⁹) is used, the complex would likely be paramagnetic with a magnetic moment corresponding to one unpaired electron. ijpsr.com A Cobalt(II) or Nickel(II) complex could be either high-spin or low-spin depending on the ligand field, resulting in different magnetic moments. ijpsr.comresearchgate.net

These magnetic properties are crucial for the potential application of these materials in areas like molecular magnetism and magnetic resonance imaging. pensoft.netnih.gov

Photoluminescence Sensing Properties of Metal Complexes

Scientific investigation into the photoluminescence sensing properties of metal complexes derived from benzhydrazide ligands is a burgeoning field of interest. These complexes are valued for their potential applications in the detection of various metal ions, anions, and small molecules. The fundamental principle behind their sensing capability lies in the interaction between the analyte and the metal complex, which elicits a change in the complex's photoluminescent properties, such as enhancement (turn-on) or quenching (turn-off) of the fluorescence signal.

While the broader class of benzhydrazide derivatives has been explored for these purposes, a thorough review of available scientific literature and chemical databases reveals a notable absence of specific research on the coordination chemistry and photoluminescence sensing properties of metal complexes involving This compound .

However, the specific influence of the 3-bromo and 2-methyl substituents on the benzhydrazide scaffold in terms of its coordination behavior with different metal ions and the resulting photophysical properties of the complexes remains an uninvestigated area of research. There are no available data tables detailing research findings, such as binding constants, detection limits, or quantum yields for any metal complex of this compound.

Therefore, the following sections on detailed research findings and data tables cannot be populated with scientifically accurate and sourced information as per the strict requirements of the user's request. The field awaits pioneering research to synthesize and characterize such complexes and to explore their potential as photoluminescent sensors.

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Methylbenzhydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. researchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, by approximating the exchange-correlation energy, a key component of the total electronic energy. The B3LYP functional is a popular hybrid functional that combines theoretical rigor with empirical parameterization to achieve high accuracy. researchgate.netnih.gov

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3-Bromo-2-methylbenzhydrazide, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. Such calculations are typically performed in the gas phase to model the isolated molecule, providing a baseline for its intrinsic structural parameters. nih.gov

Conformational analysis extends this by exploring different spatial orientations (conformers) that arise from rotation around single bonds. This is particularly relevant for the flexible hydrazide moiety in this compound. By identifying various low-energy conformers, researchers can understand the molecule's structural flexibility and how different conformations might influence its chemical behavior and biological interactions. conflex.net The results of a geometry optimization would yield precise data on the molecule's structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted via DFT) Note: This table presents typical, expected values for bond lengths and angles in a molecule like this compound, as specific computational results were not available in the cited literature. The data illustrates the kind of information obtained from DFT-based geometry optimization.

ParameterBond/AnglePredicted Value
Bond Lengths C-Br~1.90 Å
C=O~1.25 Å
N-N~1.40 Å
C-N (amide)~1.35 Å
Bond Angles C-C-Br~120°
O=C-N~122°
C-N-N~118°

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.comirjweb.com A small energy gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy for an electronic excitation. nih.gov

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insight into the distribution of electron density. researchgate.net This analysis helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov For this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to carry negative charges, while adjacent carbon and hydrogen atoms would be more electropositive.

Table 2: Representative Electronic Properties for a Benzhydrazide Analog (Calculated via DFT) Note: The following data is based on findings for related molecules and serves as an example of the parameters derived from electronic structure analysis.

ParameterDescriptionIllustrative ValueReference
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.8 eV mdpi.com
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.4 eV mdpi.com
Energy Gap (ΔE)Difference between LUMO and HOMO energies5.4 eV mdpi.com
Mulliken Charge on C=O OxygenPartial charge on the carbonyl oxygen atom-0.5 e researchgate.net
Mulliken Charge on N-H NitrogenPartial charge on the amide nitrogen atom-0.7 e researchgate.net

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign the absorption bands observed in experimental spectra. mdpi.commdpi.com This is invaluable for confirming the molecular structure and identifying characteristic functional groups. For this compound, key predicted vibrations would include the C=O stretching of the carbonyl group, N-H stretching of the hydrazide moiety, and C-Br stretching. docbrown.infodocbrown.info

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV or visible light. researchgate.net The analysis reveals the wavelengths of maximum absorption (λmax) and helps to understand the electronic transitions involved, such as π → π* and n → π* transitions. nih.gov

Table 3: Example of Predicted Vibrational Frequencies for this compound Note: This table contains representative vibrational modes and their expected wavenumber regions based on known data for similar functional groups. It illustrates the output of a DFT vibrational analysis.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)Reference
N-H Stretch-NH-NH2~3300-3400 mdpi.com
C-H Stretch (Aromatic)C-H~3000-3100 mdpi.com
C-H Stretch (Aliphatic)-CH3~2860-2975 docbrown.info
C=O StretchCarbonyl~1660-1740 mdpi.com
C-Br StretchAryl-Bromide~500-750 docbrown.info

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of molecular behavior, which is complementary to the static information obtained from DFT calculations. rsc.org

For this compound, MD simulations could be employed to study its behavior in a solution or its interaction with a biological target, such as an enzyme active site. nih.gov These simulations can reveal how the molecule's conformation changes in different environments, the stability of its interactions with other molecules, and the formation of intermolecular bonds like hydrogen bonds. nih.gov While specific MD studies on this compound are not prominently documented, this technique is essential for understanding the dynamic aspects that govern its function in complex systems.

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzhydrazide Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in medicinal chemistry to design and optimize new drug candidates. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence a compound's activity, QSAR provides a predictive framework for designing more potent analogs. monash.eduresearchgate.net

Several studies have successfully applied QSAR to various series of benzhydrazide analogs to explore their therapeutic potential. japsonline.comchitkara.edu.in For instance, research on 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzhydrazide analogs revealed that the presence of an electron-donating methoxy (B1213986) group on the benzene (B151609) ring was essential for antibacterial activity. japsonline.com Another 2D-QSAR study on imidazoquinazoline derivatives identified a statistically significant model that could predict antitumor activity against a human mammary carcinoma cell line (MCF7). nih.gov Such studies on analogs of this compound indicate that electronic parameters, such as total energy and the energy of the LUMO, are often dominant factors in explaining antimicrobial activity. chitkara.edu.in These findings are crucial for guiding the synthesis of new benzhydrazide derivatives with enhanced biological profiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, these methods can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu This provides a step-by-step description of how a reaction proceeds, including the energy barriers that determine the reaction rate. sciepub.com

For this compound, computational modeling could be used to investigate its synthesis pathway, for example, the reaction between 3-bromo-2-methylbenzoyl chloride and hydrazine (B178648). It could also be used to understand its reactivity in subsequent chemical transformations. By analyzing the reaction phases, from initial reactant deformation to bond formation and cleavage, researchers can gain a fundamental understanding of the factors that control the reaction's outcome. smu.edu Although specific mechanistic studies on this compound are not widely available, the methodology is well-established for providing insights that complement and explain experimental observations. mdpi.comsciepub.com

Advanced Analytical Methodologies for 3 Bromo 2 Methylbenzhydrazide

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. For 3-Bromo-2-methylbenzhydrazide, a combination of NMR, IR, Raman, UV-Vis, and Mass Spectrometry would provide a comprehensive structural profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazide (-NHNH₂) protons. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum due to their different chemical environments and spin-spin coupling. The methyl group protons would be expected to produce a singlet in the upfield region. The hydrazide protons would likely appear as two separate broad singlets, which are exchangeable with deuterium (B1214612) oxide.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the methyl carbon, and the carbonyl carbon of the hydrazide group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Technique Predicted Chemical Shifts (ppm) Comments
¹H NMR Aromatic Protons: ~7.0-8.0Methyl Protons (-CH₃): ~2.2-2.5Hydrazide Protons (-NHNH₂): Variable, broad The exact shifts and coupling constants for the aromatic protons would depend on the specific electronic effects of the bromo and methylbenzoylhydrazide groups.

| ¹³C NMR | Aromatic Carbons: ~120-140Carbonyl Carbon (C=O): ~165-175Methyl Carbon (-CH₃): ~15-25 | The chemical shifts would provide evidence for the substitution pattern on the benzene (B151609) ring. |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1640-1680 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Technique Predicted Vibrational Frequencies (cm⁻¹) Assignment
IR 3200-3400 N-H stretching (hydrazide)
~1650 C=O stretching (carbonyl)
1500-1600 C=C stretching (aromatic ring)

| Raman | | Would complement IR for skeletal vibrations and non-polar bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzene ring in conjugation with the carbonyl group in this compound would be expected to produce characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions would be influenced by the bromo and methyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry would be able to confirm its molecular formula (C₈H₉BrN₂O). The fragmentation pattern would likely involve the loss of the hydrazide group and other characteristic fragments of the substituted benzene ring. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Chromatographic Techniques

Chromatographic methods are used to separate and purify components of a mixture and can also be used for identification and quantification.

Gas Chromatography (GC)

Gas chromatography could be a suitable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A specific GC method would require the selection of an appropriate column and temperature program to achieve good separation and peak shape. The retention time under defined conditions would be a characteristic property of the compound.

Future Directions and Potential Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of 3-Bromo-2-methylbenzhydrazide typically involves the reaction of the corresponding methyl ester of 3-bromo-2-methylbenzoic acid with hydrazine (B178648) hydrate (B1144303). semanticscholar.org While effective, future research is geared towards developing more efficient and environmentally benign synthetic protocols.

Microwave-Assisted Synthesis: One promising avenue is the use of microwave irradiation to accelerate the reaction between the carboxylic acid and hydrazine hydrate, potentially in a solvent-free, one-pot method. researchgate.net This approach has been shown to significantly reduce reaction times from hours to seconds and improve yields compared to conventional heating methods. researchgate.net

Green Catalysis: The exploration of organocatalysts, such as L-proline, presents another sustainable pathway. mdpi.com These catalysts are reusable, operate under mild conditions, and can lead to high-purity products with simplified work-up procedures. mdpi.com The development of solid-phase synthesis techniques using, for example, a hydrazone resin, could also contribute to greener processes by reducing the use of carcinogenic, mutagenic, or reprotoxic (CMR) reagents and solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). iris-biotech.de

Synthetic Approach Potential Advantages Key Research Focus
Microwave-Assisted SynthesisReduced reaction time, higher yields, solvent-free conditions. researchgate.netOptimization of power and time for the specific synthesis of this compound.
L-proline CatalysisReusable catalyst, mild reaction conditions, high purity. mdpi.comInvestigating catalyst loading and reaction conditions for optimal efficiency.
Solid-Phase SynthesisReduced use of hazardous solvents, simplified purification. iris-biotech.deDevelopment of a suitable resin and cleavage strategy for this compound.

Exploration of New Chemical Transformations and Derivatizations

The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, leading to a diverse range of derivatives with potentially interesting properties.

A primary area of exploration is the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. These heterocyclic compounds can be synthesized through the cyclization of benzhydrazides with various reagents. semanticscholar.orgrasayanjournal.co.intandfonline.com For instance, reacting this compound with a carboxylic acid in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) offers a green route to the corresponding oxadiazole. tandfonline.com Another method involves the oxidative cyclization of N-acylhydrazones, which are formed from the condensation of the hydrazide with an aldehyde. semanticscholar.orgresearchgate.net

Furthermore, this compound can be used to synthesize 1,3,4-thiadiazole (B1197879) derivatives. A patent describes the reaction of this compound to form a 2-amino-1,3,4-thiadiazole (B1665364) intermediate, which is then further functionalized. google.com These derivatizations are significant as oxadiazole and thiadiazole moieties are known to be present in compounds with a wide range of biological activities and are important in materials science. rasayanjournal.co.inresearchgate.net

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the structure-property relationships of this compound and its derivatives without the need for extensive experimental work. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Key Areas of Computational Investigation:

Molecular Geometry and Stability: DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles, providing insights into the molecule's stability. nih.govnih.gov

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can elucidate the molecule's electronic properties, chemical reactivity, and kinetic stability. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps can predict reactive sites for electrophilic and nucleophilic attack, which is crucial for understanding the molecule's interaction with other chemical species. nih.govnih.gov

Hirshfeld Surface Analysis: This analysis can provide detailed information about intermolecular interactions within the crystal structure, which is important for understanding the physical properties of the solid material. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge transfer and delocalization within the molecule. nih.govnih.gov

These computational studies can guide the rational design of new derivatives of this compound with tailored electronic and chemical properties for specific applications. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The synthesis and analysis of this compound and its derivatives can be significantly enhanced by integrating emerging technologies.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and enhanced safety, especially for exothermic reactions. This technology is well-suited for the scale-up of synthetic processes.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of different reaction conditions and starting materials. This can be particularly useful for exploring the diverse chemical space accessible from this compound.

Advanced Analytical Techniques: The structural elucidation of novel derivatives relies on advanced analytical methods. While standard techniques like NMR and FT-IR are fundamental, more sophisticated methods like single-crystal X-ray diffraction are invaluable for unambiguously determining the three-dimensional structure of these molecules and their derivatives. nih.govresearchgate.net

Role in Advanced Materials Science

The structural features of this compound and its derivatives make them promising candidates for applications in advanced materials science, particularly in the field of liquid crystals.

Hydrazide derivatives have been shown to exhibit liquid crystalline properties, which are dependent on the molecular geometry and the nature of the terminal substituents. researchgate.netresearchgate.net The presence of a bromine atom and a methyl group in this compound allows for the tuning of intermolecular interactions, which are crucial for the formation of mesophases.

By derivatizing this compound, for example, through the formation of oxadiazoles (B1248032) or by introducing long alkyl chains, it is possible to design new molecules with specific liquid crystalline behaviors, such as nematic or smectic phases. researchgate.net These materials could find applications in displays, sensors, and other optoelectronic devices. mdpi.com The synthesis of bent-shaped or "banana" liquid crystals from similar benzhydrazide precursors has also been reported, opening up another avenue for the exploration of novel mesophases.

Q & A

Q. Table 1: Representative Synthetic Routes

PrecursorReagents/ConditionsYield (%)Reference
2-Methylbenzoic acidBr₂, FeBr₃, 80°C, 6h75-85
3-Bromo-2-methylbenzoic acidHydrazine hydrate, EtOH, reflux60-70

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:
The bromine atom at the 3-position acts as an electrophilic site, enabling participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Key factors include:

  • Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, facilitating oxidative addition with palladium catalysts .
  • Steric Considerations : The methyl group at the 2-position may hinder coupling efficiency, requiring optimized ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

Example Application :
In a study on brominated benzaldehyde derivatives, coupling with arylboronic acids achieved >80% yield using Pd(PPh₃)₄ and K₂CO₃ in DMF at 90°C .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 7.1–8.0 ppm) and confirms hydrazide linkage (N–H at δ 9.5–10.5 ppm) .
  • IR Spectroscopy : Detects N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₈BrN₂O: calc. 242.9854, obs. 242.9851) .

Advanced: How can competing side reactions during functionalization be mitigated?

Answer:
Common side reactions include hydrolysis of the hydrazide group or undesired halogen exchange. Mitigation strategies:

  • Controlled pH : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent hydrolysis of the hydrazide moiety .
  • Catalyst Selection : Use Pd₂(dba)₃ with sterically bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling reactions .
  • Temperature Optimization : Lower reaction temperatures (40–60°C) reduce decomposition in air-sensitive protocols .

Case Study :
Functionalization of this compound with phenylacetylene via Sonogashira coupling achieved 72% yield using PdCl₂(PPh₃)₂/CuI in THF at 60°C .

Basic: What are the documented biological activities of related benzohydrazides?

Answer:
While direct data on this compound is limited, structurally similar compounds exhibit:

  • Antiproliferative Activity : Hydrazide derivatives with bromine and methyl groups showed IC₅₀ values of 2.7–4.9 µM against HEPG2 liver carcinoma cells .
  • Antimicrobial Properties : Brominated benzohydrazides inhibit Staphylococcus aureus (MIC = 8 µg/mL) via disruption of cell wall synthesis .

Q. Table 2: Biological Activities of Analogues

CompoundBiological TargetIC₅₀/MICReference
Pyrazolo[1,5-a]pyrimidine derivativeHEPG2 (Liver Cancer)2.70 ± 0.28 µM
3-Bromo-4-hydroxybenzaldehydeS. aureus8 µg/mL

Advanced: How can computational modeling guide the design of derivatives?

Answer:
Density Functional Theory (DFT) calculations predict:

  • Reactivity Hotspots : The bromine atom and hydrazide group are key sites for nucleophilic/electrophilic interactions .
  • Binding Affinity : Molecular docking with EGFR kinase (PDB: 1M17) suggests hydrogen bonding between the hydrazide N–H and Thr766 residue (ΔG = −8.2 kcal/mol) .

Methodological Note :
Use software like Gaussian 16 for geometry optimization (B3LYP/6-31G*) and AutoDock Vina for docking simulations .

Basic: What are the storage and handling recommendations?

Answer:

  • Storage : Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use glove boxes for air-sensitive reactions; LC-MS monitoring is advised to detect degradation .

Advanced: What analytical challenges arise in purity assessment?

Answer:
Key challenges include:

  • Hydrazide Degradation : Trace water in solvents generates benzoic acid impurities. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Halogen Contamination : Residual Br⁻ from synthesis must be quantified via ion chromatography (detection limit: 0.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.